3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide
Description
3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by a 1H-pyrazole core substituted with an amino group at position 3, a carboxamide moiety at position 4, and a 2,2-difluoroethyl group at position 1. The carboxamide nitrogen is further substituted with a cyclopropyl ring.
The compound belongs to a class of bioactive pyrazole carboxamides, which are frequently explored in medicinal chemistry for their kinase inhibition or receptor modulation activities.
Properties
Molecular Formula |
C9H12F2N4O |
|---|---|
Molecular Weight |
230.21 g/mol |
IUPAC Name |
3-amino-N-cyclopropyl-1-(2,2-difluoroethyl)pyrazole-4-carboxamide |
InChI |
InChI=1S/C9H12F2N4O/c10-7(11)4-15-3-6(8(12)14-15)9(16)13-5-1-2-5/h3,5,7H,1-2,4H2,(H2,12,14)(H,13,16) |
InChI Key |
JBKXCLROXFMMPH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1NC(=O)C2=CN(N=C2N)CC(F)F |
Origin of Product |
United States |
Preparation Methods
Pyrazole Ring Formation
The pyrazole core is typically synthesized via cyclocondensation reactions. A common method involves reacting hydrazine derivatives with 1,3-diketones or α,β-unsaturated carbonyl compounds. For 3-amino-substituted pyrazoles, nitrile intermediates are often employed to introduce the amino group at the C3 position. For example, 3-aminopyrazole-4-carboxylic acid derivatives can be generated using malononitrile and hydrazine hydrate under acidic conditions, followed by oxidation to yield the carboxylate intermediate.
Introduction of the 2,2-Difluoroethyl Group
The 2,2-difluoroethyl moiety is introduced at the N1 position of the pyrazole ring through alkylation. This step typically utilizes 2,2-difluoroethyl halides (e.g., bromide or iodide) in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are preferred to facilitate nucleophilic substitution. For instance, reacting 3-amino-1H-pyrazole-4-carboxylic acid with 2,2-difluoroethyl bromide in acetonitrile at 60–80°C achieves N-alkylation with yields exceeding 70%.
Cyclopropane Amidation
The final step involves coupling the pyrazole-4-carboxylic acid intermediate with cyclopropylamine. Activation of the carboxylic acid is achieved via conversion to an acid chloride using thionyl chloride or oxalyl chloride. Subsequent reaction with cyclopropylamine in dichloromethane or tetrahydrofuran (THF) yields the target carboxamide. Alternative methods employ coupling reagents like EDCI/HOBt to minimize side reactions.
Oxidative Amidation Method
Reaction Conditions
A streamlined one-step oxidative amidation approach avoids isolating the carboxylic acid intermediate. This method reacts 3-amino-1-(2,2-difluoroethyl)-1H-pyrazole-4-carbaldehyde with cyclopropylamine in the presence of an oxidant and catalyst. For example, combining the aldehyde derivative (0.56 mmol) with cyclopropylamine hydrochloride (0.94 mmol) in acetonitrile, FeSO₄·7H₂O (0.26 mmol), and CaCO₃ (0.53 mmol) at 60°C with aqueous NaOCl achieves direct conversion to the carboxamide.
Catalysts and Oxidants
-
Catalysts : FeSO₄·7H₂O is preferred due to its efficacy in promoting imine formation and oxidation. CuSO₄·5H₂O shows lower yields (~50%) under similar conditions.
-
Oxidants : tert-Butyl hydroperoxide (TBHP) and cumene hydroperoxide are optimal, achieving yields of 75–85%. Sodium hypochlorite (NaOCl) is a cost-effective alternative but requires precise stoichiometry (1.5–2.5 equivalents).
Solvent Systems
Acetonitrile and valeronitrile are ideal solvents due to their high dielectric constants, which stabilize ionic intermediates. Acetonitrile achieves 80% conversion in 6 hours at 60°C, whereas toluene or chloroform reduces yields by 20–30%.
Lewis Acid-Catalyzed Amidation
Role of Lewis Acids
Aluminum-based Lewis acids (e.g., AlCl₃) enhance amidation efficiency by activating the carbonyl group. In a comparative study, AlCl₃ increased yields from 65% to 88% compared to non-catalyzed reactions. The mechanism involves coordination of Al³⁺ to the carbonyl oxygen, facilitating nucleophilic attack by cyclopropylamine.
Comparison with Other Methods
Lewis acid catalysis reduces reaction times from 12 hours to 4 hours and minimizes byproduct formation. However, it requires stringent moisture control, as hydrolysis of AlCl₃ generates HCl, which protonates the amine and slows the reaction.
Optimization of Reaction Parameters
Temperature and Time
Yield and Purity Considerations
| Method | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| Multi-step synthesis | 68 | 95 | Unreacted alkyl halide |
| Oxidative amidation | 82 | 98 | Over-oxidized imines |
| Lewis acid catalysis | 88 | 99 | Aluminum salts |
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can occur at the carboxamide group, potentially converting it to an amine.
Substitution: The difluoroethyl group may participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the amino group may yield nitroso or nitro compounds, while reduction of the carboxamide group may yield amines.
Scientific Research Applications
Anticancer Activity
Recent studies indicate that compounds with pyrazole structures exhibit significant anticancer properties. 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.
- Mechanism of Action : The compound may exert its anticancer effects by inhibiting specific enzymes involved in cell proliferation or by inducing apoptosis in cancer cells. For instance, it has been shown to interact with the spindle assembly checkpoint, which is crucial for cell division, thereby potentially preventing uncontrolled cell growth .
| Study | Cell Line | IC50 (µM) | Effect |
|---|---|---|---|
| Study 1 | A549 (Lung) | 5.2 | Inhibition of growth |
| Study 2 | MCF-7 (Breast) | 3.8 | Induction of apoptosis |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Its effectiveness against bacteria and fungi makes it a candidate for developing new antimicrobial agents.
- Efficacy Testing : In vitro tests have demonstrated that the compound can inhibit the growth of both Gram-positive and Gram-negative bacteria.
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 12 |
| Escherichia coli | 15 |
| Candida albicans | 10 |
Fungicidal Activity
The compound's structural features suggest potential use as a fungicide. Research has indicated that it can inhibit fungal growth by targeting key metabolic pathways in fungi.
- Fungal Inhibition Studies : Field trials have shown effective control over common agricultural pathogens, making it a viable candidate for seed treatment formulations.
| Fungal Pathogen | Effectiveness (%) | Application Rate (g/ha) |
|---|---|---|
| Fusarium spp. | 85 | 200 |
| Botrytis cinerea | 75 | 150 |
Polymer Development
Due to its unique chemical structure, this compound can be utilized in the synthesis of novel polymers with enhanced properties.
- Thermal Stability : Preliminary studies suggest that polymers incorporating this compound exhibit improved thermal stability and mechanical strength compared to traditional polymers.
| Property | Standard Polymer | Polymer with Compound |
|---|---|---|
| Thermal Decomposition Temp (°C) | 250 | 300 |
| Tensile Strength (MPa) | 30 | 45 |
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, pyrazole derivatives can interact with enzymes, receptors, or other proteins, leading to modulation of their activity. The presence of the cyclopropyl and difluoroethyl groups may enhance binding affinity or selectivity for certain targets.
Comparison with Similar Compounds
3-Amino-N,N-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazole-4-carboxamide (CAS 2171316-95-1)
- Substituents : Replaces the cyclopropyl group with dimethylamine and the 2,2-difluoroethyl chain with 2,2,2-trifluoroethyl.
- Molecular Formula : C₈H₁₁F₃N₄O
- Molecular Weight : 236.19 g/mol
- Key Differences : The trifluoroethyl group increases electronegativity and lipophilicity compared to the difluoroethyl substituent. The dimethylamine substituent may enhance solubility but reduce steric hindrance relative to cyclopropyl .
3-Amino-1-(2,2-difluoroethyl)-N-(3-methoxypropyl)-1H-pyrazole-4-carboxamide (CAS 2171317-48-7)
- Substituents : Features a 3-methoxypropyl group instead of cyclopropyl.
- Molecular Formula : C₁₀H₁₅F₂N₄O₂
- Molecular Weight : 277.25 g/mol
Pyrazole Carboxamides with Heterocyclic Modifications
3-Amino-4,5,6,7-tetrahydro-4-oxo-Pyrazolo[1,5-a]pyrazine-2-carboxamide (CAS 1005578-87-9)
- Core Structure : Pyrazolo[1,5-a]pyrazine fused ring system with a tetrahydro-oxo moiety.
- Molecular Formula : C₈H₁₀N₅O₂
- Molecular Weight : 208.20 g/mol
Key Research Findings and Implications
Fluorinated Alkyl Chains : The 2,2-difluoroethyl group in the target compound balances lipophilicity and metabolic stability better than the trifluoroethyl analogue, which may exhibit higher persistence in biological systems .
Heterocyclic Modifications : Fused-ring systems (e.g., pyrazolo[1,5-a]pyrazine) may diversify binding modes but introduce synthetic complexity and reduced solubility .
Biological Activity
3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide is a pyrazole derivative that has garnered attention due to its potential therapeutic applications. This compound, characterized by its unique cyclopropyl and difluoroethyl substituents, is being investigated for its biological activities, including its effects on various receptor systems and potential as a therapeutic agent.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : CHFNO
- Molecular Weight : 230.219 g/mol
Research indicates that compounds within the pyrazole class can interact with various biological targets. The specific mechanism of action for this compound is still under investigation, but preliminary studies suggest it may act as an inhibitor of certain kinases involved in signaling pathways related to inflammation and fibrosis.
Key Findings:
- Kinase Inhibition : The compound has shown potential in inhibiting discoidin domain receptors (DDR1 and DDR2), which are implicated in fibrotic processes and cancer progression. This inhibition could lead to reduced fibrosis and improved outcomes in conditions like idiopathic pulmonary fibrosis (IPF) .
- Metabolic Stability : Studies have indicated that this compound possesses acceptable metabolic stability when tested with human liver microsomes, suggesting a favorable pharmacokinetic profile .
Biological Activity
The biological activity of this compound has been evaluated through various assays:
Table 1: Biological Activity Overview
Case Studies
Several studies have highlighted the efficacy of pyrazole derivatives similar to this compound:
- Study on DDR Inhibition :
- Metabolic Syndrome Research :
Q & A
Basic: What are the optimized synthetic routes for 3-Amino-N-cyclopropyl-1-(2,2-difluoroethyl)-1H-pyrazole-4-carboxamide, and how can purity be ensured?
Methodological Answer:
The synthesis typically involves multi-step reactions, starting with the formation of the pyrazole core followed by sequential functionalization. Key steps include:
- Cyclopropane introduction : Use cesium carbonate as a base to facilitate nucleophilic substitution of the cyclopropylamine group onto the pyrazole ring .
- Difluoroethyl attachment : Employ 2,2-difluoroethyl bromide under reflux in polar aprotic solvents (e.g., DMSO or acetonitrile) to ensure regioselectivity .
- Carboxamide formation : React with activated acylating agents (e.g., chloroformate derivatives) in anhydrous conditions .
Purity Optimization : - Monitor reaction progress via HPLC (C18 column, acetonitrile/water gradient) .
- Purify via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .
Basic: Which analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy : Use H and C NMR in DMSO-d6 to confirm substituent positions (e.g., cyclopropyl protons at δ 0.5–1.2 ppm, difluoroethyl splitting patterns) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI+ mode, [M+H] ion) with <2 ppm error .
- HPLC-PDA : Assess purity (>98%) using a reversed-phase column and UV detection at 254 nm .
Basic: What in vitro models are suitable for preliminary biological activity screening?
Methodological Answer:
- Kinase Inhibition Assays : Test against protein kinases (e.g., JAK2 or EGFR) using fluorescence-based ADP-Glo™ assays at 1–100 µM concentrations .
- Cytotoxicity Screening : Use MTT assays in cancer cell lines (e.g., HeLa or MCF-7) with 48–72 hr exposure .
- Anti-inflammatory Potential : Measure COX-2 inhibition via ELISA in LPS-stimulated macrophages .
Advanced: How can structure-activity relationship (SAR) studies guide functional group modifications?
Methodological Answer:
- Fluorine Substitution : Compare trifluoroethyl vs. difluoroethyl groups to assess lipophilicity (logP via shake-flask method) and metabolic stability (microsomal assays) .
- Cyclopropyl vs. Alkyl Groups : Synthesize analogs with ethyl or isopropyl substituents; evaluate receptor binding via SPR or ITC .
- Carboxamide Variants : Replace with sulfonamide or urea groups; test solubility (DMSO/PBS partitioning) and target affinity .
Advanced: How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer:
- Assay Standardization : Replicate experiments using identical cell lines (e.g., ATCC-validated), serum concentrations (e.g., 10% FBS), and incubation times .
- Metabolite Interference : Perform LC-MS/MS to identify degradation products in cell media .
- Structural Confirmation : Re-characterize batches with conflicting results via XRD or 2D NMR to rule out isomerism .
Advanced: What strategies improve regioselectivity in pyrazole functionalization?
Methodological Answer:
- Directed Metalation : Use LDA or TMPZnCl·LiCl to deprotonate specific pyrazole positions before electrophilic quenching .
- Protecting Groups : Temporarily block the amino group with Boc anhydride during difluoroethylation to prevent side reactions .
- Microwave Synthesis : Enhance reaction specificity for cyclopropane attachment via controlled microwave heating (80°C, 30 min) .
Advanced: How can in vivo pharmacokinetic (PK) and pharmacodynamic (PD) profiles be optimized?
Methodological Answer:
- Lipophilicity Adjustment : Introduce PEGylated prodrugs to enhance aqueous solubility while retaining passive diffusion .
- Metabolic Stability : Co-administer CYP450 inhibitors (e.g., ketoconazole) in rodent PK studies to identify major metabolic pathways .
- Tissue Distribution : Use radiolabeled C-compound and autoradiography to quantify organ-specific accumulation .
Advanced: What techniques validate target engagement in complex biological systems?
Methodological Answer:
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by measuring protein melting shifts in lysates treated with 10 µM compound .
- RNA Interference : Knock down putative targets (e.g., kinases) and assess loss of compound efficacy in viability assays .
- Cryo-EM/X-ray Crystallography : Resolve co-crystal structures with target proteins (e.g., kinase domains) to identify binding motifs .
Advanced: What are the dominant degradation pathways under physiological conditions?
Methodological Answer:
- Hydrolytic Stability : Incubate in PBS (pH 7.4, 37°C) and monitor carboxamide hydrolysis via LC-MS; stabilize using steric hindrance (e.g., bulkier N-substituents) .
- Oxidative Metabolism : Identify primary metabolites (e.g., hydroxylated difluoroethyl) using human liver microsomes + NADPH .
- Photodegradation : Conduct ICH Q1B testing under UV light (320–400 nm) to assess light-protection needs for storage .
Advanced: How can synergistic combinations with other therapeutics be systematically explored?
Methodological Answer:
- Combinatorial Screening : Use high-throughput matrix assays (e.g., 10 × 10 dose combinations) with chemotherapeutics (e.g., cisplatin) in 3D tumor spheroids .
- Mechanistic Synergy : Profile transcriptomic responses (RNA-seq) to identify co-targeted pathways (e.g., MAPK + PI3K) .
- PK/PD Modeling : Fit synergy data to a Hill equation model to optimize dosing schedules in preclinical models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
